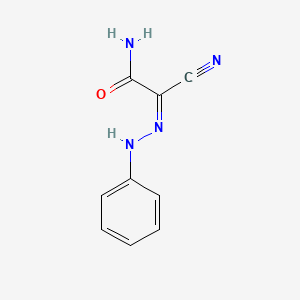

2-Phenylhydrazono-2-cyanoacetamide

概要

説明

2-Phenylhydrazono-2-cyanoacetamide is an organic compound with the molecular formula C9H8N4O. It is a derivative of cyanoacetamide, characterized by the presence of a phenylhydrazono group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhydrazono-2-cyanoacetamide typically involves the reaction of cyanoacetamide with phenylhydrazine. One common method is as follows:

Reaction with Phenylhydrazine: Cyanoacetamide is reacted with phenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Cyclocondensation with Active Methylene Compounds

2-Phenylhydrazono-2-cyanoacetamide reacts with active methylene reagents (e.g., malononitrile, cyanoacetamide) to form pyridazine and pyrazole derivatives. For example:

-

With malononitrile : Forms 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile via Knoevenagel condensation .

-

With ethyl cyanoacetoacetate : Produces pyridazinones under basic conditions (e.g., sodium ethoxide) .

Key reaction conditions :

| Reagent | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Malononitrile | Pyrazole acrylonitrile | Ethanol, piperidine, Δ | 75–88 |

| Ethyl cyanoacetoacetate | Pyridazinones | NaOEt, EtOH, reflux | 82–84 |

Cyclization with Hydrazine Derivatives

The compound undergoes cyclization with hydrazines to yield aminopyrazoles or triazoles:

-

With phenylhydrazine : Forms 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde via Vilsmeier formylation .

-

With hydroxylamine : Generates aminotriazolecarboxamides (e.g., 1,2,3-triazole derivatives) in DMF with sodium acetate .

Example pathway :

#GENERATE_IMAGE[Reaction of this compound with hydrazine derivatives to form pyrazoles or triazoles]

Reaction with Carbonyl Compounds

Condensation with aldehydes or ketones yields α,β-unsaturated acrylamide derivatives:

-

With benzaldehyde : Produces (E)-2-(benzylidene)-2-cyano-N-(5-methylthiazol-2-yl)acetamide under piperidine catalysis .

-

With 4-methoxybenzaldehyde : Forms analogous derivatives with enhanced solubility .

Notable products :

| Aldehyde | Product Structure | Biological Activity |

|---|---|---|

| Benzaldehyde | Acrylamide derivative | Antifungal |

| 4-Methoxybenzaldehyde | Methoxy-substituted acrylamide | Anticancer (IC₅₀: 6.1 μM) |

Pyridazines and Pyridazinones

Reaction with diethyl malonate or ethyl acetoacetate under microwave irradiation yields pyridazinones with reduced reaction times (e.g., 30 minutes vs. 6 hours) .

Thiazole and Thiazolidinone Derivatives

-

With 5-methylthiazol-2-amine : Forms thiazole-linked pyrazoles via nucleophilic substitution .

-

With thioglycolic acid : Produces thiazolidin-4-one derivatives, enhancing anticancer activity (IC₅₀: 7.9 μM against HepG2) .

Biological Relevance

Synthesized derivatives exhibit significant pharmacological properties:

| Derivative Class | Activity | Mechanism of Action |

|---|---|---|

| Pyrazole-indole hybrids | Anticancer (HepG2, MCF-7) | Caspase-3 activation, Bcl-2 downregulation |

| Thiazolidinones | Antifungal, antibacterial | Membrane disruption |

Structure-activity relationship (SAR) :

Characterization Data

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-phenylhydrazono-2-cyanoacetamide typically involves the reaction of phenylhydrazine with cyanoacetamide. Characterization is performed using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this hydrazone have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .

Anticancer Activity

Case studies highlight the potential of this compound derivatives in cancer treatment. Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation, with promising results reported against various cancer cell lines, including colon carcinoma . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Building Block for Heterocycles

This compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. The hydrazone moiety can participate in cyclization reactions to produce complex structures with potential biological activity .

Synthesis of Novel Compounds

Research indicates that this compound can be utilized to synthesize a variety of derivatives that possess diverse pharmacological properties. For example, its reaction with different electrophiles can yield new triazine and diazine derivatives, which are known for their antimicrobial and anti-inflammatory activities .

Summary of Research Findings

作用機序

The mechanism of action of 2-Phenylhydrazono-2-cyanoacetamide involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. Additionally, the cyano and carbonyl groups can participate in nucleophilic and electrophilic interactions, respectively .

類似化合物との比較

Similar Compounds

Cyanoacetamide: A simpler analog without the phenylhydrazono group, used in similar synthetic applications.

2-Cyanoacetamide: Another related compound with a cyano group, used as a starting material in organic synthesis.

Uniqueness

2-Phenylhydrazono-2-cyanoacetamide is unique due to the presence of both the phenylhydrazono and cyano groups, which confer distinct reactivity and potential for forming diverse heterocyclic structures. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

特性

IUPAC Name |

2-amino-N-anilino-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCUREMCNYCTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。